molecular formula C9H9N5O5 B14154942 Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate CAS No. 4615-33-2

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate

Katalognummer: B14154942
CAS-Nummer: 4615-33-2
Molekulargewicht: 267.20 g/mol
InChI-Schlüssel: SKGAEFZXPYLDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The nitro group attached to the benzoxadiazole ring enhances its reactivity and makes it useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with ethyl hydrazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and ability to interact with biological molecules. The compound can act as a fluorescent probe, allowing researchers to visualize and track various biological processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural elements but may differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts .

Eigenschaften

CAS-Nummer

4615-33-2

Molekularformel

C9H9N5O5

Molekulargewicht

267.20 g/mol

IUPAC-Name

ethyl N-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]carbamate

InChI

InChI=1S/C9H9N5O5/c1-2-18-9(15)11-10-5-3-4-6(14(16)17)8-7(5)12-19-13-8/h3-4,10H,2H2,1H3,(H,11,15)

InChI-Schlüssel

SKGAEFZXPYLDAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.